N-(2-Bromopropionyl)-3-phenyl-DL-alanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
94107-39-8 |
|---|---|
Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-(2-bromopropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
DMSBFCNMHVOUMI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)Br |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)Br |
Other CAS No. |
94107-39-8 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation
Direct Synthesis of N-(2-Bromopropionyl)-3-phenyl-DL-alanine
The most straightforward approach to synthesizing this compound is through the direct acylation of 3-phenyl-DL-alanine with a reactive derivative of 2-bromopropionic acid. This typically involves a condensation reaction where the nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of the acylating agent.
Condensation Reaction Mechanisms
The fundamental mechanism for the formation of this compound is a nucleophilic acyl substitution. iitk.ac.inbyjus.com In this reaction, the lone pair of electrons on the nitrogen atom of the amino group of 3-phenyl-DL-alanine attacks the carbonyl carbon of an activated 2-bromopropionyl derivative, such as 2-bromopropionyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a leaving group (e.g., a chloride ion), and after a proton transfer step, the final N-acylated product is formed. byjus.com The presence of a base is crucial to neutralize the acid (e.g., HCl) generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. byjus.comorganic-chemistry.org
Optimization of Schotten-Baumann Acylation Conditions
The Schotten-Baumann reaction provides a robust and widely used method for the acylation of amino acids. nih.govwikipedia.org These conditions typically involve a two-phase system, consisting of an aqueous phase containing the amino acid and a base, and an organic phase in which the acyl chloride is dissolved. wikipedia.orglscollege.ac.in The reaction occurs at the interface of the two layers.
Several factors can be optimized to improve the yield and purity of this compound under Schotten-Baumann conditions:
Choice of Base: An inorganic base, such as sodium hydroxide (B78521) or sodium carbonate, is commonly used in the aqueous phase to neutralize the generated acid. byjus.comlscollege.ac.in The concentration of the base needs to be carefully controlled to facilitate the reaction without promoting excessive hydrolysis of the acyl chloride.
Solvent System: A biphasic system, often water and a non-polar organic solvent like dichloromethane (B109758) or diethyl ether, is characteristic of Schotten-Baumann conditions. wikipedia.org This sequesters the product in the organic phase, simplifying purification.
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to minimize side reactions, including the hydrolysis of the acyl chloride.
Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of the acylating agent may be used to ensure complete conversion of the amino acid, but this can lead to purification challenges.
Recent advancements have explored the use of flow chemistry to optimize Schotten-Baumann reactions, which can offer better control over reaction parameters and suppress side reactions like hydrolysis. cam.ac.uk
Table 1: Illustrative Schotten-Baumann Reaction Parameters
| Parameter | Condition | Rationale |
| Reactants | DL-Phenylalanine, 2-Bromopropionyl chloride | Formation of the desired amide bond. |
| Base | Aqueous Sodium Hydroxide (NaOH) | Neutralizes HCl produced, driving the reaction to completion. organic-chemistry.org |
| Solvent | Water / Dichloromethane | Biphasic system to separate product and facilitate purification. wikipedia.org |
| Temperature | 0-5 °C | Minimizes hydrolysis of the acyl chloride and other side reactions. |
| Stirring | Vigorous | To maximize the interfacial area between the two phases for efficient reaction. |
Preparation of Key Brominated Acyl Precursors
The successful synthesis of the target compound relies on the availability of high-quality brominated acyl precursors. The two primary precursors are derivatives of 2-bromopropionic acid, namely 2-bromopropionyl chloride, and brominated intermediates derived from phenylalanine itself.
Synthesis of 2-Bromopropionyl Chloride Derivatives
2-Bromopropionyl chloride is a key reagent for the acylation of phenylalanine. nbinno.comchemicalbook.com It is a reactive compound that can be synthesized through several methods. One common industrial method involves the reaction of propionic acid with thionyl chloride, followed by bromination using red phosphorus and dry bromine. google.com The final product is then purified by rectification. google.com
Another approach is the Hell-Volhard-Zelinsky reaction, where propionic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide. youtube.comwikipedia.org The resulting 2-bromopropionic acid can then be converted to the more reactive 2-bromopropionyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
Table 2: Comparison of Synthetic Routes to 2-Bromopropionyl Precursors
| Precursor | Starting Material | Key Reagents | Typical Conditions | Reference |
| 2-Bromopropionyl chloride | Propionic acid | Thionyl chloride, Red phosphorus, Bromine | Stepwise reaction followed by distillation. google.com | google.com |
| 2-Bromopropionic acid | Propionic acid | Bromine, Phosphorus tribromide (cat.) | Hell-Volhard-Zelinsky reaction. youtube.com | youtube.comwikipedia.org |
| 2-Bromopropionic acid | L-Alanine | Sodium nitrite (B80452), Hydrobromic acid | Diazotization reaction at low temperatures. sciencemadness.orgyoutube.com | sciencemadness.orgyoutube.com |
Conversion of Phenylalanine Derivatives to Brominated Intermediates
An alternative synthetic strategy involves the modification of the phenylalanine backbone itself to introduce a bromine atom. For instance, (R)-2-bromo-3-phenylpropionic acid can be prepared from D-phenylalanine through a diazotization reaction. google.com This process typically involves treating D-phenylalanine with sodium nitrite and hydrobromic acid in an aqueous solution. The reaction is carried out in the presence of a bromide salt, which has been shown to improve the yield and allow for reaction at a higher temperature compared to older methods. google.com This method is notable as it can proceed with retention of stereochemistry.
Table 3: Synthesis of (R)-2-bromo-3-phenylpropionic acid from D-phenylalanine
| Parameter | Condition | Purpose |
| Starting Material | D-Phenylalanine | Provides the carbon skeleton and initial stereocenter. |
| Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr) | Generates nitrous acid in situ for diazotization of the amino group. |
| Additive | Bromide salt (e.g., KBr or formed in situ) | Enhances reaction efficiency and reduces byproducts. google.com |
| Temperature | -5 to 10 °C | Controlled temperature to manage the stability of the diazonium salt intermediate. google.com |
| Outcome | (R)-2-bromo-3-phenylpropionic acid | Substitution of the amino group with a bromine atom. |
Stereochemical Control in Synthesis
When dealing with chiral molecules like this compound, controlling the stereochemistry is a significant aspect of the synthesis. The starting material, 3-phenyl-DL-alanine, is a racemic mixture, meaning it contains equal amounts of the D and L enantiomers. Similarly, the acylating agent, 2-bromopropionyl chloride, also has a chiral center and is typically used as a racemic mixture. The reaction of these two racemates will result in a mixture of four diastereomers.
Achieving stereochemical control can be approached in several ways. One method is to start with enantiomerically pure starting materials. For example, if L-phenylalanine is reacted with (R)-2-bromopropionyl chloride, a specific diastereomer can be targeted. The synthesis of enantiopure 2-bromopropanoic acid from L- or D-alanine via diazotization is a known process that largely retains the stereochemical configuration. sciencemadness.orgyoutube.com
However, the conditions of the acylation reaction itself can sometimes lead to racemization at the α-carbon of the amino acid, especially under harsh basic or acidic conditions. Therefore, mild reaction conditions are generally preferred to preserve the stereochemical integrity of the starting materials. Advanced stereoselective synthesis methods, such as those employing chiral catalysts or auxiliaries, can also be used to favor the formation of a specific stereoisomer, although this adds complexity to the synthetic route. nih.govrsc.orgnih.gov For many applications involving DL-amino acids, separation of the resulting diastereomers by techniques like chromatography may be necessary if a specific stereoisomer is required.
Enantioselective and Diastereoselective Approaches to Phenylalanine and Alanine (B10760859) Derivatives
The synthesis of specific stereoisomers of phenylalanine and alanine derivatives is crucial for their application in pharmaceuticals and biochemical studies. A variety of enantioselective and diastereoselective methods have been developed to this end.
Rhodium-catalyzed asymmetric arylation represents a powerful technique for creating chiral phenylalanine derivatives. acs.orgresearchgate.net One such method involves the conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives. acs.orgresearchgate.net This reaction proceeds through a cascade of conjugate addition and enantioselective protonation, yielding functionalized phenylalanine products with high enantiomeric excess (ee). For instance, using a Rh(I) catalyst with a chiral ligand, N-Boc-protected dehydroalanines can react with various arylboronic acids to produce the corresponding phenylalanine derivatives in up to 99% yield and 95% ee. acs.org A plausible reaction mechanism involves the formation of a phenylrhodium complex, which then undergoes conjugate addition to the dehydroalanine substrate. acs.org
Another innovative approach utilizes photoredox chemistry for the synthesis of phenylalanine derivatives. acs.org This method involves the photoinduced radical addition of aryl carboxylic acids or arylboronic acid esters to a dehydroamino acid. acs.org The process uses a two-molecule photoredox system and can be followed by enantioselective enzymatic deacetylation to yield L-phenylalanine derivatives. acs.org For example, the reaction of benzoic acid with a dehydroamino acid in the presence of photoredox catalysts can produce the corresponding phenylalanine derivative in good yield. acs.org
For alanine derivatives, asymmetric Michael addition reactions have proven effective. thieme-connect.com Chiral Ni(II) complexes of Schiff bases derived from a chiral auxiliary and dehydroalanine can undergo conjugate addition with various nucleophiles to produce new alanine derivatives with high diastereoselectivity. thieme-connect.com Following the reaction, the desired amino acids can be isolated with high enantiomeric purity (ee >97%) after hydrolysis and purification. thieme-connect.com
Furthermore, enzymatic methods offer a highly selective route to amino acid derivatives. Phenylalanine ammonia (B1221849) lyases (PALs), for example, catalyze the interconversion of cinnamic acids and L-phenylalanines. nih.gov By coupling PAL amination with a chemoenzymatic deracemization process, substituted D-phenylalanines can be synthesized from inexpensive cinnamic acids in high yield and excellent optical purity. nih.gov
| Method | Substrates | Catalyst/Reagent | Product Type | Yield/Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Rh-Catalyzed Asymmetric Arylation | N-Boc-dehydroalanine, Arylboronic acids | Rh(I)/Chiral Ligand | Functionalized Phenylalanine | Up to 99% yield, 95% ee | acs.org |
| Photoredox Radical Addition | Dehydroamino acid, Aryl carboxylic acids | Two-molecule photoredox system | Phenylalanine Derivatives | 79% yield (racemic mixture) | acs.org |
| Asymmetric Michael Addition | Ni(II) complex of dehydroalanine Schiff base, Nucleophiles | Chiral Ni(II) complex | Alanine Derivatives | ee >97% | thieme-connect.com |
| Enzymatic Hydroamination/Deracemization | Cinnamic acids | Phenylalanine Ammonia Lyase (PAL) | D-Phenylalanine Derivatives | 71% conversion, 96% ee | nih.gov |
Control of Racemization During Reaction Sequences
A significant challenge in the synthesis of peptides and N-acyl amino acids is the prevention of racemization at the α-carbon. bachem.comnih.gov Racemization is particularly prevalent during the activation of the carboxyl group of an amino acid, a necessary step for forming an amide bond. bachem.com
The mechanism of racemization often involves the formation of a 5-membered oxazolinone (or azlactone) intermediate. bachem.comrsc.org This intermediate readily tautomerizes to its aromatic form in the presence of a base, leading to the loss of stereochemical integrity at the α-carbon. bachem.com The tendency to racemize is significantly increased for N-acyl or peptidyl amino acids, where the electron-withdrawing nature of the N-substituent facilitates the abstraction of the α-proton. bachem.com In contrast, amino acids protected with urethane-type groups like Fmoc, Boc, or Z are generally more resistant to racemization upon activation. bachem.com
Several strategies are employed to suppress racemization during coupling reactions:
Use of Additives: Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly added during carbodiimide-mediated couplings. bachem.compeptide.com These additives react with the activated amino acid to form active esters that are less prone to racemization than the initial activated species.
Choice of Base: The base used in the coupling reaction plays a critical role. Sterically hindered or weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, are often preferred over stronger bases like diisopropylethylamine (DIPEA) to minimize base-catalyzed α-proton abstraction. bachem.com
Coupling Reagents: The choice of coupling reagent itself influences the extent of racemization. For instance, studies have shown that for sensitive amino acids like cysteine, the combination of diisopropylcarbodiimide (DIC) and Oxyma can minimize racemization. nih.gov
Reaction Conditions: Low temperatures are generally recommended for carbodiimide-mediated couplings to reduce the rate of side reactions, including racemization and the formation of stable N-acyl urea (B33335) byproducts. bachem.com
Protecting Groups: The use of specific protecting groups can also mitigate racemization. For example, protecting the side-chain imidazole (B134444) nitrogen of histidine can significantly reduce its tendency to racemize during coupling. peptide.com
| Factor | Effect on Racemization | Control Strategy | Reference |
|---|---|---|---|
| N-Terminal Group | Acyl/peptidyl groups increase risk | Use urethane (B1682113) protecting groups (Boc, Fmoc, Z) | bachem.com |
| Activation Method | Carbodiimides can lead to oxazolinone formation | Use additives like HOBt or Oxyma | bachem.compeptide.com |
| Base | Strong bases promote α-proton abstraction | Use weaker or sterically hindered bases (NMM, collidine) | bachem.com |
| Temperature | Higher temperatures increase racemization rate | Perform couplings at low temperatures | bachem.com |
| Amino Acid Side Chain | Cysteine and Histidine are particularly prone | Use specific coupling protocols (e.g., DIC/Oxyma for Cys) or side-chain protection | nih.govpeptide.com |
Dynamic Kinetic Resolution Strategies for Amino Acid Derivatives
Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution. princeton.eduwikipedia.org In DKR, a racemic starting material undergoes simultaneous kinetic resolution and in situ racemization of the slower-reacting enantiomer. princeton.eduacs.org This allows for the theoretical conversion of 100% of the racemic mixture into a single, enantiomerically pure product. wikipedia.orgnih.gov
DKR has been successfully applied to the synthesis of optically active amino acid derivatives. acs.orgnih.gov A common approach combines an enantioselective enzymatic reaction with a chemical or enzymatic racemization catalyst. rsc.orgacs.org
For example, racemic amino acid amides can be converted to optically active amino acid derivatives using a lipase (B570770) for selective acylation of the L-enantiomer, while a palladium nanocatalyst simultaneously racemizes the unreacted D-enantiomer. acs.orgnih.gov This chemoenzymatic DKR process can provide the desired products in high yields (80-98%) and high enantiomeric excess (95-98% ee). acs.orgnih.gov
Purely enzymatic DKR systems have also been developed. nih.gov For instance, a D-stereospecific aminopeptidase (B13392206) can be used to hydrolyze the D-amino acid amide from a racemic mixture, while an α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae racemizes the remaining L-amino acid amide. nih.gov This allows for the production of D-amino acids from a racemic amide starting material. nih.gov Similarly, an L-amino acid amidase can be paired with the same racemase to produce L-amino acids. nih.gov The efficiency of these systems depends on factors such as temperature and pH, which must be optimized to balance the activity and stability of both enzymes. nih.gov
| DKR System | Resolution Catalyst | Racemization Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Chemoenzymatic Acylation | Lipase | Palladium nanocatalyst | Racemic amino acid amides | Optically active N-acyl amino acid derivatives | acs.orgnih.gov |
| Chemoenzymatic Hydrolysis | Alcalase (protease) | 3,5-dinitrosalicylaldehyde | Racemic phenylalanine ethyl ester | L-phenylalanine | acs.org |
| Dual-Enzymatic Hydrolysis | D-aminopeptidase | α-amino-ε-caprolactam racemase | Racemic amino acid amides | D-amino acids | nih.gov |
Analogous Synthetic Routes for Related α-Haloacyl Amino Acids
The synthesis of this compound is an example of the N-acylation of an amino acid with an α-haloacyl halide. This general strategy is widely used to prepare related α-haloacyl amino acids, such as N-bromoacetyl and N-chloroacetyl derivatives, which are valuable reagents in bioconjugation and peptide chemistry. nih.govgoogle.comnih.gov
The most direct method for preparing these compounds is the reaction of an amino acid or amino acid ester with the corresponding α-haloacyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) under appropriate conditions. A key challenge is achieving chemoselective N-acylation in the presence of other nucleophilic functional groups (like hydroxyl or carboxylate groups) and preventing di-acylation.
The Schotten-Baumann reaction is a classic method for this transformation, typically conducted in a two-phase system of an organic solvent and aqueous base. researchgate.net More recently, efficient and highly chemoselective N-chloroacetylation of amino acids and amino alcohols has been achieved in a phosphate (B84403) buffer system. tandfonline.com This metal-free, bio-compatible method proceeds rapidly and gives high yields of the N-chloroacetylated products without requiring chromatographic purification. tandfonline.com
For solid-phase peptide synthesis, specialized N-bromoacetyl-derivatized amino acid building blocks have been synthesized. google.comnih.gov For example, Nα-(tert-butyloxycarbonyl)-Nβ-(bromoacetyl)diaminopropionic acid (BBDap) was developed to introduce a side-chain bromoacetyl group into a peptide sequence. nih.gov Similarly, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) allows for the placement of this reactive group on a lysine (B10760008) side chain. google.comacs.org These reagents enable the site-specific incorporation of a sulfhydryl-reactive handle for subsequent cyclization or conjugation of the peptide. nih.govgoogle.comnih.gov
Another fundamental approach to α-amino acids, which can then be acylated, is the amination of α-halo acids. aklectures.comyoutube.comlibretexts.org This involves an SN2 displacement of the halogen from an α-halo carboxylic acid using ammonia. libretexts.orgpressbooks.pub For instance, 2-bromopropionic acid can be treated with excess ammonia to produce alanine. youtube.com The resulting amino acid can then be acylated to yield the desired N-(α-haloacyl) derivative.
| Method | Reactants | Key Features | Product Example | Reference |
|---|---|---|---|---|
| Direct N-Acylation (in buffer) | Amino acid, Chloroacetyl chloride | Chemoselective, metal-free, rapid, high yield | N-Chloroacetyl amino acids | tandfonline.com |
| Solid-Phase Building Block Synthesis | Protected amino acid, N-succinimidyl bromoacetate | Creates functionalized amino acid for SPPS | Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine | google.com |
| Amination of α-Halo Acid | α-Bromo carboxylic acid, Ammonia | Fundamental route to the amino acid backbone | Alanine (from 2-bromopropionic acid) | youtube.compressbooks.pub |
| Automated Peptide Synthesis Modification | Resin-bound peptide | Incorporates N-terminal bromoacetyl group on a synthesizer | N-Bromoacetyl-peptides | nih.gov |
Chemical Reactivity and Transformation Studies
Amide Bond Transformations
The amide bond, while generally stable, can undergo specific transformations. nih.gov Its reactivity can be influenced by neighboring groups and reaction conditions. In molecules like N-(2-Bromopropionyl)-3-phenyl-DL-alanine, the presence of the α-bromo substituent and the terminal carboxylic acid group can lead to unique intramolecular catalytic pathways for amide cleavage or rearrangement. researchgate.netscienceopen.com
While direct studies on this compound are specific, the general principles of amide bond chemistry apply. Amide bonds can be cleaved under strong acidic or basic conditions, though nature utilizes enzymes like proteases to achieve this under mild conditions. nih.gov Some model compounds with strategically placed functional groups have shown unusually fast amide hydrolysis, highlighting the potential for intramolecular catalysis. researchgate.netscienceopen.com For instance, the presence of a nearby amino and a carboxyl group can significantly accelerate amide bond cleavage. scienceopen.com
Rearrangement reactions, such as the Hofmann rearrangement, which involves treating an amide with bromine under basic conditions, lead to the formation of an amine with one less carbon atom. youtube.com This proceeds through an N-bromo intermediate, which rearranges to an isocyanate that can be subsequently hydrolyzed. youtube.com
Reactions Involving the α-Bromo Moiety
The α-bromo moiety in this compound is a key site for nucleophilic substitution reactions. The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov
α-Haloamides are versatile synthons in organic synthesis. nih.gov The halogen can be displaced by various carbon- or heteroatom-centered nucleophiles. nih.gov For example, reactions with amines can lead to the formation of α-amino amides. nih.gov The reaction of α-haloketones with primary amines, a related transformation, often proceeds via an initial attack on the carbonyl group followed by intramolecular displacement of the halogen. nih.gov
Transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling using nickel catalysts, can be employed to form new carbon-carbon bonds at the α-position, demonstrating the versatility of the α-bromo group in complex molecule synthesis. nih.gov
Table 1: Examples of Reactions at the α-Bromo Position
| Reactant | Reagent/Catalyst | Product Type | Reference |
| α-Bromo amide | Organozinc reagent / Ni-catalyst | α-Chiral amide | nih.gov |
| α-Bromo amide | Amine | α-Amino amide | nih.gov |
| α-Bromo amide | Thioamide anion | Thiazolidin-4-one | rsc.org |
| α-Chloroacetamide | Diethylamine | α-Amino amide (Lidocaine synthesis) | nih.gov |
Cyclization Chemistry
The structure of N-(α-bromoacyl) amino acids, including this compound, is predisposed to intramolecular cyclization reactions, which are often in competition with intermolecular processes.
A primary and well-studied reaction of N-(α-haloacyl)-α-amino acids is their intramolecular cyclization to form morpholine-2,5-diones (MDs), which are also known as cyclic depsipeptides or 2,5-diketopiperazines. nih.govnih.govwhiterose.ac.uk This transformation is typically promoted by a base, which deprotonates the carboxylic acid, allowing the resulting carboxylate to act as an internal nucleophile.
The general route involves a two-step process: first, the acylation of an amino acid with an α-halogenated acyl halide to produce the N-(α-haloacyl)-α-amino acid precursor. nih.gov This intermediate then undergoes base-mediated intramolecular cyclization to yield the six-membered morpholine-2,5-dione (B184730) ring. nih.govresearchgate.net
Table 2: Conditions for Morpholine-2,5-dione Synthesis
| Precursor | Base | Solvent | Temperature | Yield | Reference |
| N-(2-Chloroacetyl)-L-leucine (LeuCl) | NaHCO₃ | DMF | 60 °C | 55% | nih.gov |
| Amino Acid + α-Chloroacetyl chloride | Na₂CO₃ | THF | Room Temp | - | nih.gov |
| Amino Acid | Ethylene Glycol | - | 170-190 °C | - | whiterose.ac.uk |
The cyclization to form morpholine-2,5-diones is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The mechanism involves the following key steps:
Deprotonation: A base abstracts the acidic proton from the carboxylic acid group of the N-(α-bromoacyl) amino acid, forming a carboxylate anion.
Nucleophilic Attack: The newly formed carboxylate anion acts as an intramolecular nucleophile, attacking the electrophilic carbon atom bearing the bromine atom.
Ring Closure: This attack displaces the bromide ion as a leaving group, resulting in the formation of the six-membered heterocyclic ring of the morpholine-2,5-dione.
The efficiency of this intramolecular reaction is governed by factors that influence ring-closure reactions, including the length of the chain connecting the nucleophile and the electrophile, which in this case is ideal for forming a stable six-membered ring. libretexts.org
While intramolecular cyclization is often the desired pathway, it competes with intermolecular reactions, especially at higher concentrations. scienceopen.com Instead of the carboxylate of one molecule attacking its own α-carbon, it can attack the α-carbon of a neighboring molecule.
This intermolecular reaction leads to the formation of linear dimers, trimers, and eventually oligomers or polymers. The balance between the intramolecular (cyclization) and intermolecular (oligomerization) pathways is influenced by several factors:
Concentration: High concentrations favor intermolecular reactions, as molecules are more likely to encounter each other before they can cyclize. High-dilution conditions are therefore often employed to promote cyclization.
Solvent: The choice of solvent can influence the conformation of the molecule and the solvation of the reacting species, thereby affecting the relative rates of the two competing pathways.
In some cases, the initial product of a reaction can be a dimer formed from two molecules, which can then undergo further reactions. scienceopen.com
Polymerization Studies of Derived Monomers
The morpholine-2,5-dione derivatives synthesized from this compound and related compounds are valuable monomers for ring-opening polymerization (ROP). This process yields polydepsipeptides, which are biodegradable polymers with potential applications in the biomedical field. nih.govnih.gov
The polymerization can be initiated by various species, including alcohols, in the presence of a catalyst such as tin(II) octoate (Sn(Oct)₂). nih.gov The resulting polymers have alternating ester and amide linkages in their backbone.
Furthermore, amino acid-derived monomers can be functionalized with polymerizable groups, such as vinyl or acryloyl moieties, to create monomers suitable for free radical polymerization. nih.govresearchgate.netnih.gov For instance, N-acryl amino acids can be synthesized and polymerized to form poly(N-acryl amino acids), a class of biologically active polyanions. nih.gov These polymerization strategies open pathways to a wide range of functional materials derived from amino acid precursors.
Ring-Opening Polymerization of Morpholine-2,5-dione Derivatives
This compound serves as a key starting material for the synthesis of morpholine-2,5-dione derivatives. These heterocyclic compounds are crucial monomers for producing biodegradable polymers through ring-opening polymerization (ROP). The synthesis of morpholine-2,5-diones from N-(α-haloacyl)-α-amino acids, such as this compound, is a well-established method. researchgate.net The process typically involves an intramolecular cyclization of the N-(2-bromopropionyl)-amino acid salt. utwente.nlscienceopen.com For instance, treating N-[(2RS)-bromopropionyl]-L-amino acids with a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF) can induce ring-closure to yield the corresponding morpholine-2,5-dione derivatives. utwente.nl
Once synthesized, the resulting morpholine-2,5-dione, which incorporates the phenylalanine moiety, can undergo ring-opening polymerization. This polymerization is often initiated by catalysts like stannous octoate (Sn(Oct)₂) and typically proceeds via the cleavage of the ester bond within the morpholine-2,5-dione ring. utwente.nl The reactivity of the monomer in polymerization can be influenced by substituents on the ring; derivatives without alkyl groups at the 3-position generally exhibit higher polymerizability. scienceopen.com The polymerization of these monomers is an effective route to creating alternating polydepsipeptides. utwente.nl
Table 1: Synthesis and Polymerization of Morpholine-2,5-dione (MD) Derivatives
| Precursor | Cyclization Method | Resulting Monomer | Polymerization Initiator | Resulting Polymer Type |
|---|---|---|---|---|
| N-(2-halogenacyl)-amino acid sodium salts | Melt condensation | Morpholine-2,5-dione derivative | Stannous octoate | Polydepsipeptide |
| N-[(2RS)-bromopropionyl]-L-amino acids | Base-mediated cyclization (e.g., TEA in DMF) | Substituted Morpholine-2,5-dione | Stannous octoate | Polyesteramide (in copolymerization) |
This table summarizes general pathways for which this compound is a relevant precursor.
Synthesis of Polydepsipeptides and Polyesteramides
The ring-opening polymerization of morpholine-2,5-dione derivatives derived from precursors like this compound is a primary method for synthesizing two important classes of biodegradable polymers: polydepsipeptides and polyesteramides. utwente.nlnih.gov
Polydepsipeptides are polymers that contain an alternating sequence of α-amino acid and α-hydroxy acid residues. utwente.nl The ROP of a morpholine-2,5-dione monomer inherently yields this alternating structure. Research has demonstrated that polymerizations performed in the melt with stannous octoate as an initiator can produce polydepsipeptides with molecular weights ranging from 9,000 to 14,000 g/mol . utwente.nl
Polyesteramides (PEAs) are another class of polymers accessible through this chemistry. These materials combine the properties of polyesters and polyamides, offering a balance of mechanical strength and degradability. researchgate.net PEAs can be synthesized by the ring-opening copolymerization of morpholine-2,5-dione derivatives with other cyclic esters, such as ε-caprolactone or DL-lactide. utwente.nl For example, morpholine-2,5-diones with protected functional groups have been successfully copolymerized at 130°C using stannous octoate. utwente.nl This approach allows for the incorporation of specific functionalities into the polymer backbone. More recent studies have also explored organocatalytic systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (B124793) cocatalyst, for the controlled polymerization of phenylalanine-derived morpholine-2,5-diones to produce well-defined polyesteramides. nih.govdb-thueringen.de
Table 2: Research Findings on Polyesteramide Synthesis via ROP
| Monomer(s) | Catalyst/Initiator | Polymerization Conditions | Resulting Polymer | Reference |
|---|---|---|---|---|
| Morpholine-2,5-dione derivative + ε-caprolactone or DL-lactide | Stannous octoate | Bulk, 130°C | Polyesteramide with pendant functional groups | utwente.nl |
Derivatization Strategies for Chemical Modification
The structure of this compound contains multiple reactive sites that can be targeted for chemical modification, enabling the synthesis of a wide range of derivatives.
Functional Group Interconversions
The key functional groups on this compound available for interconversion are the bromine atom, the carboxylic acid, and the amide linkage.
Bromo Group: The bromine atom is an excellent leaving group in nucleophilic substitution reactions. This allows for its displacement by a variety of nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) (NaN₃) would convert the bromo group into an azido (B1232118) group (–N₃). This azide can be subsequently reduced to a primary amine (–NH₂) using reagents like H₂/Pd-C or LiAlH₄. This two-step sequence effectively transforms the bromopropionyl group into an aminopropionyl group. vanderbilt.edu
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations. It can be reduced to a primary alcohol using strong reducing agents like borane (B79455) (B₂H₆) or lithium aluminum hydride (LiAlH₄). Alternatively, it can be converted into an ester through Fischer esterification with an alcohol under acidic conditions, or into an amide by reaction with an amine using a coupling agent. vanderbilt.edu
Amide Group: While the amide bond is generally stable, it can be hydrolyzed under strong acidic or basic conditions, which would cleave the molecule into 3-phenyl-DL-alanine and 2-bromopropionic acid.
Introduction of Diverse Chemical Tags and Moieties
The reactive handles on this compound make it a suitable scaffold for introducing various chemical tags and moieties for analytical or functional purposes. Derivatization is a common strategy to modify a molecule to improve its detection or to impart new properties. unifi.it
The primary site for introducing tags is the bromo group. Its susceptibility to nucleophilic substitution allows for the attachment of:
Fluorescent Tags: A fluorophore containing a nucleophilic group (e.g., an amine or thiol) can be attached by displacing the bromine atom. This allows the resulting molecule to be detected with high sensitivity in techniques like fluorescence spectroscopy or microscopy.
Biotin Labels: Biotin derivatives with nucleophilic handles can be conjugated to the molecule for use in affinity-based purification or detection systems involving streptavidin.
Crosslinking Agents: Molecules containing two or more reactive groups can be attached to create crosslinkers for polymers or biomolecules.
Additionally, the carboxylic acid group can be activated and coupled to amine-containing tags or solid supports, providing another route for immobilization or functionalization. unifi.it This versatility makes derivatives of this compound valuable intermediates in bioconjugate chemistry and materials science.
Role As a Synthetic Intermediate and Advanced Building Block
Precursor for Complex Organic Compounds
The utility of N-(2-Bromopropionyl)-3-phenyl-DL-alanine as a precursor stems from the chemical reactivity of its constituent parts. The phenylalanine component is a common feature in many biologically active molecules and provides a robust structural anchor. The N-acyl group, specifically the α-bromo amide, is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the generation of diverse and complex molecular architectures.
Derivatives of phenylalanine are widely used as starting materials for the synthesis of more elaborate compounds. orgsyn.orgnih.gov For instance, synthetic pathways often begin with natural amino acids to produce protected amino aldehydes, which are themselves versatile intermediates for further reactions. orgsyn.org The this compound molecule is primed for such sequential modifications. The reactive bromine can be displaced by various nucleophiles (e.g., amines, thiols, azides), while the carboxylic acid and amide groups offer further sites for chemical ligation or modification, paving the way for the assembly of intricate organic compounds.
| Functional Group | Type of Reaction | Potential Products/Modifications |
|---|---|---|
| α-Bromo Group | Nucleophilic Substitution | Introduction of amines, azides, thiols, etc. |
| Carboxylic Acid | Esterification, Amide Coupling | Formation of esters, peptides, and other amide-linked structures. |
| Amide Bond | Hydrolysis, Reduction | Cleavage to parent amino acid or conversion to amine. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Functionalization of the aromatic core (e.g., nitration, halogenation). |
Utility in Diverse Molecular Scaffold Construction
A molecular scaffold is a core structure upon which other chemical moieties can be built. This compound is an effective building block for creating varied molecular scaffolds due to its inherent bifunctionality. The molecule can undergo intramolecular cyclization or serve as a connection point for building larger, multi-component assemblies. For example, amino acids are frequently used as central "hub" molecules to construct multifunctional agents. mdpi.com
The reaction between the electrophilic bromo-propionyl group and the nucleophilic carboxylate (or a derivative) can facilitate the formation of heterocyclic rings, which are core components of many pharmaceuticals. Research on structurally related N-acyl-β-alanine derivatives has demonstrated their utility in synthesizing cyclic structures like pyrrole (B145914) and pyrazole (B372694) derivatives through condensation and cyclization reactions. researchgate.net This principle can be extended to this compound for creating novel heterocyclic systems. Furthermore, its structure is suitable for inclusion in the synthesis of N-heterocyclic compounds like pyrimidines or quinolines, which are known for their therapeutic significance. mdpi.com The ability to build upon the 2,5-dimethylphenyl scaffold in other antimicrobial compounds highlights the general strategy of using functionalized aromatic cores in drug discovery. mdpi.com
| Scaffold Type | Synthetic Strategy | Relevance/Application |
|---|---|---|
| Heterocycles (e.g., Lactams, Piperazinediones) | Intramolecular cyclization | Core structures in many bioactive compounds. |
| Peptidomimetics | Peptide coupling and modification | Development of enzyme inhibitors and therapeutic peptides. rsc.org |
| Multifunctional Conjugates | Use as a linker/hub molecule | Applications in molecular imaging and targeted drug delivery. mdpi.com |
| Thiazole Derivatives | Condensation with thioamides (Hantzsch synthesis) | Development of new antimicrobial agents. mdpi.com |
Contribution to Design of Tailor-Made Amino Acid Analogues
The rational design of non-natural or non-canonical amino acids (ncAAs) is a powerful strategy in chemical biology and medicinal chemistry to create peptides and proteins with enhanced properties. nih.gov These tailor-made analogues can improve stability, introduce novel functionalities, or probe biological interactions. nih.govnih.gov this compound serves as an excellent starting point for generating such analogues.
The primary route for modification is the substitution of the bromine atom. This allows for the synthesis of a library of phenylalanine derivatives with diverse side chains appended to the nitrogen atom via the propionyl linker. For instance, reacting it with different nucleophiles can yield a variety of N-substituted amino acid analogues. This approach is a key part of the chemical synthesis of unnatural amino acids (UAAs), which often involves modifying readily available starting materials under mild conditions. nih.gov
Moreover, the entire this compound structure can be viewed as an unnatural amino acid itself, suitable for incorporation into peptide chains. The synthesis of novel amino acids, such as L-aminotroponylalanine (ATA), and their subsequent use as scaffolds for fluorescent derivatives, demonstrates the potential for creating functional building blocks for peptidomimetics. rsc.org The development of efficient biocatalytic systems to produce specific enantiomers of unnatural amino acids, like (S)-cyclopropylglycine, underscores the importance of having versatile precursors for creating these valuable compounds. mdpi.com
Advanced Analytical Characterization in Chemical Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating and purifying compounds from complex mixtures. Given that N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a chiral compound, chromatographic techniques are essential not only for assessing its purity but also for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. The development of an HPLC method would typically begin with reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Due to the "DL" designation, the compound is a racemic mixture of enantiomers. The separation of these enantiomers is a significant challenge that requires chiral chromatography. This can be achieved in two main ways:
Chiral Stationary Phases (CSPs): These are HPLC columns packed with a chiral material. For amino acid derivatives, polysaccharide-based CSPs, Pirkle-type columns, and macrocyclic antibiotic phases like CHIROBIOTIC T have proven effective. sigmaaldrich.com For instance, a Crownpak CR(+) column has been successfully used to separate the D- and L-enantiomers of phenylalanine. researchgate.net A simple separation of DL-phenylalanine into D- and L-enantiomers can be achieved with retention times around 9 and 11 minutes, respectively, on such a column. researchgate.net
Chiral Mobile Phase Additives: A chiral selector, such as a copper(II) complex with a chiral ligand like L-histidine, can be added to the mobile phase. researchgate.net This forms transient diastereomeric complexes with the enantiomers of the analyte, allowing for their separation on a standard achiral column. researchgate.net
Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides a strong chromophore. researchgate.net An alternative for aromatic amino acids is fluorescence detection, which offers high sensitivity and is less subject to interferences than UV detection. nih.gov
Table 1: Typical HPLC Parameters for Phenylalanine Derivative Separation
| Parameter | Description | Example | Source(s) |
|---|---|---|---|
| Column | Chiral Stationary Phase (CSP) | Crownpak CR+; CHIROBIOTIC T; Pirkle-type | sigmaaldrich.comresearchgate.net |
| Mobile Phase | Isocratic or Gradient mixture | Aqueous buffer (e.g., ammonium (B1175870) acetate) with an organic modifier (e.g., acetonitrile (B52724), methanol). researchgate.net For fluorescence, 5% acetonitrile in water can be used. nih.gov | researchgate.netnih.gov |
| Flow Rate | Typically 0.5 - 2.0 mL/min | 1.0 mL/min | helixchrom.com |
| Detection | UV or Fluorescence | UV at 210 nm or 254 nm. Fluorescence with excitation at 215 nm and emission at 283 nm. researchgate.netnih.gov | researchgate.netnih.gov |
| Temperature | Often controlled for reproducibility | Ambient or controlled (e.g., 30 °C) | sigmaaldrich.com |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. UPLC methods can serve as a high-throughput replacement for existing HPLC analyses, including those for amino acid derivatives. helixchrom.com The principles of separation, including reversed-phase and chiral chromatography, remain the same as in HPLC, but the conditions are optimized for the UPLC system. For complex biological samples, where speed and sensitivity are paramount, UPLC is the preferred method.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight and elucidating the structure of compounds like this compound.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules, making it ideal for analyzing amino acid derivatives. When coupled with a liquid chromatography system (LC-MS), it allows for the analysis of complex mixtures.
Tandem mass spectrometry (MS/MS) adds another layer of structural information. In an MS/MS experiment, a specific parent ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation would likely occur at the amide bond and could involve the loss of bromine or the carboxylic acid group. LC-MS/MS methods are particularly powerful for quantifying trace levels of analytes in complex matrices. rsc.org
Table 2: Predicted ESI-MS Adducts and Fragments for this compound (C₁₂H₁₄BrNO₃, Monoisotopic Mass: 301.0157 Da)
| Adduct / Fragment | Formula | Predicted m/z | Ion Type |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₅BrNO₃]⁺ | 302.0230 | Parent Ion (Positive Mode) |
| [M+Na]⁺ | [C₁₂H₁₄BrNNaO₃]⁺ | 324.0049 | Parent Ion (Positive Mode) |
| [M-H]⁻ | [C₁₂H₁₃BrNO₃]⁻ | 300.0083 | Parent Ion (Negative Mode) |
| [M+H-H₂O]⁺ | [C₁₂H₁₃BrNO₂]⁺ | 284.0124 | Fragment Ion |
| [M+H-COOH]⁺ | [C₁₁H₁₄BrNO]⁺ | 256.0281 | Fragment Ion |
| [M+H-Br]⁺ | [C₁₂H₁₅NO₃]⁺ | 222.1070 | Fragment Ion |
Note: Predicted m/z values are calculated based on monoisotopic masses and are essential for high-resolution mass spectrometry analysis.
Spectroscopic Analysis
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed structural information based on the absorption or emission of energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for unambiguous structure elucidation.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons of the phenyl group (typically δ 7.2-7.4 ppm), the methine protons on the chiral centers of the alanine (B10760859) and bromopropionyl moieties, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl group protons. nih.govchemicalbook.com The coupling patterns between these protons would confirm the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom, including the carbonyl carbons of the amide and carboxylic acid groups (typically δ 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the backbone.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. researchgate.netresearchgate.net
Table 3: Expected Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | A very broad band typical of hydrogen-bonded carboxylic acids. |
| N-H (Amide) | Stretching | 3200-3400 | Secondary amide N-H stretch. |
| C-H (Aromatic) | Stretching | 3000-3100 | Signals just above 3000 cm⁻¹. |
| C-H (Aliphatic) | Stretching | 2850-3000 | Signals from the CH, CH₂, and CH₃ groups. |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Carbonyl stretch of the acid. |
| C=O (Amide I) | Stretching | 1630-1680 | Carbonyl stretch of the amide group. researchgate.net |
| N-H (Amide II) | Bending | 1510-1570 | N-H bend coupled with C-N stretch. researchgate.net |
| C=C (Aromatic) | Stretching | 1450-1600 | Multiple bands indicating the phenyl ring. |
| C-Br | Stretching | 500-650 | Carbon-bromine bond vibration. |
Derivatization Methods for Enhanced Analytical Detection
While this compound is itself a derivative, the analysis of its parent amino acid, phenylalanine, often requires further derivatization to improve chromatographic performance and enhance detection sensitivity, particularly in complex biological matrices. actascientific.com This process, known as pre-column derivatization, involves reacting the amino acid with a labeling reagent before injection into the HPLC system. chromatographyonline.comshimadzu.com
Common derivatization strategies for amino acids include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. actascientific.comchromatographyonline.com This is one of the most established methods for amino acid analysis. chromatographyonline.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable derivatives that are detectable by both UV and fluorescence. shimadzu.comcreative-proteomics.com
Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amino acids to produce derivatives that can be detected by UV, but the sample preparation can be complex. creative-proteomics.com
Marfey's Reagent (FDAA): Chiral derivatizing reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) are used to determine the enantiomeric composition of amino acids. mdpi.comnih.gov The reagent reacts with D- and L-amino acids to form diastereomers that can be separated on a standard reversed-phase column. mdpi.com
These methods convert the polar and often poorly detectable amino acids into derivatives with improved chromatographic properties and strong UV or fluorescence responses, enabling their sensitive quantification. nih.gov
Table 4: Common Pre-Column Derivatization Reagents for Amino Acid Analysis
| Reagent | Abbreviation | Target Analyte | Detection Method | Source(s) |
|---|---|---|---|---|
| o-Phthalaldehyde / Thiol | OPA | Primary Amines | Fluorescence | actascientific.comchromatographyonline.comshimadzu.com |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | shimadzu.comcreative-proteomics.comnih.gov |
| Phenyl Isothiocyanate | PITC | Primary & Secondary Amines | UV | creative-proteomics.com |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence, UV | actascientific.comcreative-proteomics.com |
Theoretical and Computational Chemistry Investigations
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational flexibility of N-(2-Bromopropionyl)-3-phenyl-DL-alanine are fundamental to its chemical behavior and biological activity. The molecule possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations. The primary torsion angles that define its shape are along the backbone (φ, ψ) and the side chains.
The phenyl side chain of the phenylalanine residue and the methyl group of the bromopropionyl moiety significantly restrict the available conformational space compared to simpler N-acyl amino acids. nih.govacs.org Ab initio calculations on related phenylalanine analogues have shown that bulky groups can induce specific backbone folds and limit the orientation of the phenyl ring. nih.gov
Table 1: Representative Calculated Geometric Parameters for a Low-Energy Conformer of N-(2-Bromopropionyl)-3-phenyl-L-alanine (Note: This data is illustrative, based on typical values from computational studies of similar N-acylated amino acids, as specific experimental or calculated data for this exact molecule is not publicly available.)
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| Amide C-N | C=O — N-H | 1.33 Å |
| Cα-N (Ala) | Cα(Ala) — N | 1.46 Å |
| Cα-C (Ala) | Cα(Ala) — C=O | 1.53 Å |
| C-Br | C(Propionyl) — Br | 1.97 Å |
| Bond Angles | ||
| Amide | C(Propionyl)-N-Cα(Phe) | 121.5° |
| Phenylalanine Backbone | N-Cα-C(Carboxyl) | 110.8° |
| Torsion Angles (Dihedrals) | ||
| Phi (φ) | C(Carboxyl)-N-Cα-C(Phe) | -140° |
| Psi (ψ) | N-Cα-C(Carboxyl)-O | 135° |
Reaction Pathway and Mechanism Elucidation
The synthesis of this compound typically involves the acylation of 3-phenyl-DL-alanine with a 2-bromopropionyl halide (e.g., 2-bromopropionyl bromide or chloride). This reaction is a classic example of nucleophilic acyl substitution.
Computational modeling can elucidate the reaction mechanism by mapping the potential energy surface, identifying transition states, and calculating activation energies. The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of the amino group in 3-phenyl-DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromopropionyl halide. The high reactivity of α-halocarbonyl compounds is attributed to the inductive effect of both the carbonyl group and the adjacent halogen, which increases the electrophilicity of the carbonyl carbon. shodhsagar.comacs.org
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen carries a formal negative charge, and the nitrogen atom bears a formal positive charge.
Collapse of the Intermediate: The tetrahedral intermediate collapses to reform the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group, which is the halide ion (e.g., Br⁻).
Deprotonation: A base (such as another molecule of the amino acid or a scavenger added to the reaction) removes the proton from the nitrogen atom, yielding the final neutral N-acylated product.
Quantum chemical calculations can model the geometry of the transition state, which is expected to resemble the tetrahedral intermediate. The energy barrier for this step is the activation energy of the reaction. The presence of the α-bromo substituent can influence the reaction rate; molecular orbital theory suggests that the π(C=O) and σ(C-X) orbitals can interact to form a lower-energy molecular orbital that is more susceptible to nucleophilic attack. stackexchange.com
Prediction of Stereochemical Outcomes
The stereochemistry of this compound is complex due to the presence of two chiral centers: one at the α-carbon of the phenylalanine moiety and another at the α-carbon of the 2-bromopropionyl group.
The starting materials determine the final stereoisomeric mixture:
3-phenyl-DL-alanine: A racemic mixture of (R)- and (S)-phenylalanine.
2-bromopropionyl halide: This reagent is also chiral and can exist as (R)- or (S)-isomers. If a racemic mixture is used, it is (RS)-2-bromopropionyl halide.
When racemic 3-phenyl-DL-alanine reacts with racemic 2-bromopropionyl halide, four different stereoisomers can be formed. These consist of two pairs of enantiomers, which are diastereomeric to each other.
Table 2: Possible Stereoisomers from the Reaction of Racemic Reagents
| Phenylalanine Isomer | 2-Bromopropionyl Isomer | Product Stereoisomer | Relationship |
| (S)-Phenylalanine | (S)-2-Bromopropionyl | N-((S)-2-Bromopropionyl)-(S)-phenylalanine | Enantiomer of (R,R) |
| (R)-Phenylalanine | (R)-2-Bromopropionyl | N-((R)-2-Bromopropionyl)-(R)-phenylalanine | Enantiomer of (S,S) |
| (S)-Phenylalanine | (R)-2-Bromopropionyl | N-((R)-2-Bromopropionyl)-(S)-phenylalanine | Enantiomer of (R,S) |
| (R)-Phenylalanine | (S)-2-Bromopropionyl | N-((S)-2-Bromopropionyl)-(R)-phenylalanine | Enantiomer of (S,R) |
Computational chemistry can be used to predict the relative stability of these diastereomers and the transition states leading to their formation. By calculating the activation energies for the four possible reaction pathways, it is possible to predict whether the reaction will exhibit any kinetic selectivity, potentially leading to an unequal ratio of diastereomers. However, without significant steric or electronic directing effects, the reaction is often assumed to produce a nearly equimolar mixture of the two diastereomeric pairs. The acid-catalyzed halogenation of ketones is known to proceed through an enol intermediate, which can lead to racemization if the chiral center is involved. libretexts.org In this synthesis, however, the chirality is pre-existing in the reactants.
Molecular Docking for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. amazonaws.com For this compound, docking studies can generate hypotheses about its potential biological targets and mode of action.
Given its structure as an N-acylated amino acid, plausible targets include enzymes that process amino acids or peptides, such as proteases (e.g., chymotrypsin), peptidases, or amino acid ligases. nih.govresearchgate.net The presence of the reactive α-bromo-carbonyl moiety also suggests it could act as an irreversible inhibitor, forming a covalent bond with nucleophilic residues (like Cysteine, Serine, or Histidine) in an enzyme's active site, similar to the mechanism of action proposed for related compounds like 3-bromopyruvate. nih.gov
A hypothetical docking study would involve:
Obtaining the 3D crystal structure of a target protein from a database (e.g., the Protein Data Bank).
Generating a low-energy 3D conformation of this compound.
Using a docking algorithm (e.g., AutoDock Vina) to systematically sample orientations of the ligand within the protein's binding site.
Scoring the poses based on a function that estimates binding affinity (e.g., in kcal/mol).
The results would highlight the most probable binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand's phenyl ring and aromatic residues in the receptor.
Table 3: Hypothetical Molecular Docking Results against Human Carbonic Anhydrase II (Note: This data is for illustrative purposes, modeled after published studies on similar inhibitors, to demonstrate the output of a docking analysis.) mdpi.comresearchgate.net
| Stereoisomer | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| (S,S) | -7.8 | Gln92, His94, Thr199 | H-bond with Gln92; Hydrophobic interaction with Val121, Leu198 |
| (R,R) | -7.5 | His64, Gln92, Thr200 | H-bond with Thr200; π-sulfur with Met135 |
| (S,R) | -7.1 | Gln92, Thr199, Pro202 | H-bond with Gln92; Hydrophobic interaction with Pro202 |
| (R,S) | -6.9 | His94, Thr199 | Hydrophobic interaction with Val121, Leu198 |
Such studies can guide the rational design of more potent and selective derivatives and prioritize compounds for experimental biological screening.
Q & A
Basic: What synthetic routes are commonly employed to prepare N-(2-Bromopropionyl)-3-phenyl-DL-alanine, and how is purity ensured?
Methodological Answer:
The compound can be synthesized via acylation of 3-phenyl-DL-alanine with 2-bromopropionyl chloride under anhydrous conditions. A typical procedure involves:
Reaction Setup : Dissolve 3-phenyl-DL-alanine in a polar aprotic solvent (e.g., DMF) and add 2-bromopropionyl chloride dropwise under nitrogen to minimize hydrolysis .
Workup : Quench with water, extract with ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid chloride), dry over Na₂SO₄, and concentrate .
Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
Purity Assurance : HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity. NMR (¹H/¹³C) validates the bromopropionyl group (e.g., δ ~4.2 ppm for CH₂Br in ¹H NMR) .
Advanced: How does the bromo group in this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). Key considerations:
- Reactivity Optimization : Use polar solvents (DMF, DMSO) to stabilize transition states. Potassium carbonate or DIPEA can deprotonate nucleophiles .
- Competing Pathways : Monitor for elimination (E2) under strong base conditions via TLC. For example, heating with DBU may yield α,β-unsaturated byproducts.
- Kinetic Studies : Track reaction progress using ¹H NMR (disappearance of CH₂Br signal at ~3.8–4.2 ppm) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR: Peaks at δ 7.2–7.4 ppm (phenyl group), δ 4.1–4.3 ppm (CH₂Br), δ 3.1–3.3 ppm (alanine CH₂).
- ¹³C NMR: Carbonyl signals at ~170 ppm (amide), ~175 ppm (carboxylic acid).
- FT-IR : Confirm amide bond (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺, with isotopic peaks confirming bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How does the stereochemistry of the alanine moiety affect the compound’s utility in peptide synthesis?
Methodological Answer:
- Racemic vs. Enantiopure : The DL-alanine backbone introduces two stereocenters, complicating peptide chain uniformity. Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers for specific applications .
- Coupling Efficiency : The bromopropionyl group may sterically hinder coupling reactions. Pre-activate with HOBt/DCC to improve yields in solid-phase synthesis .
- Side Reactions : Monitor for racemization during prolonged coupling steps via circular dichroism (CD) spectroscopy .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, amber vials to minimize light- or heat-induced decomposition (e.g., hydrolysis of the bromo group) .
- Desiccant : Include silica gel packs to avoid moisture absorption, which can hydrolyze the bromopropionyl moiety.
- Stability Monitoring : Periodically assess purity via HPLC; degradation products (e.g., 3-phenyl-DL-alanine) elute earlier due to reduced hydrophobicity .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases). The bromo group’s electronegativity may form halogen bonds with active-site residues .
- MD Simulations : GROMACS simulations in explicit solvent (water, 150 mM NaCl) assess conformational stability over 100 ns trajectories.
- QSAR Analysis : Correlate substituent effects (e.g., bromine vs. chlorine) on inhibitory activity using Hammett σ constants .
Basic: What analytical standards are suitable for quantifying this compound in mixtures?
Methodological Answer:
- Reference Materials : Use commercially available 3-phenyl-DL-alanine derivatives (e.g., N-acetyl-3-phenyl-DL-alanine) as internal standards .
- Calibration Curves : Prepare in triplicate across 0.1–10 mM (R² > 0.99) using UV detection at 254 nm (HPLC) .
- Limit of Detection (LOD) : Typically 0.05 mM via LC-MS (selected ion monitoring) .
Advanced: What strategies mitigate racemization during the incorporation of this compound into peptide chains?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
- Coupling Agents : Use Oxyma Pure/DIC instead of HATU to reduce epimerization risk.
- Monitoring : Analyze peptide diastereomers via MALDI-TOF MS after enzymatic digestion (e.g., trypsin) .
Basic: How is the compound’s solubility profile optimized for in vitro assays?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO (stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media.
- Co-solvents : Add β-cyclodextrin (10% w/v) to enhance aqueous solubility via host-guest interactions .
- pH Adjustment : Ionize the carboxylic acid group by adjusting to pH > 8 (e.g., with NaOH), improving solubility to >5 mg/mL .
Advanced: What are the challenges in scaling up the synthesis of this compound for multi-gram applications?
Methodological Answer:
- Reaction Scaling : Maintain stoichiometric ratios (e.g., 1.1:1 acyl chloride:alanine) to avoid excess reagent waste .
- Heat Management : Use jacketed reactors to dissipate exothermic heat during acylation.
- Cost-Effective Purification : Replace flash chromatography with fractional crystallization (e.g., ethanol/water) for >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
